N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride is a chemical compound classified within the group of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that contains one nitrogen atom, and compounds featuring this moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications. This specific compound is recognized for its potential therapeutic uses and as a building block in organic synthesis.
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride is classified as an organic compound, specifically an amine derivative. Its classification underscores its relevance in medicinal chemistry and organic synthesis, where such compounds are frequently utilized as intermediates or active pharmaceutical ingredients.
The synthesis of N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride typically involves the reaction of N-methyl aniline with piperidine. This reaction is generally performed under controlled conditions to optimize yield and purity.
In industrial settings, continuous flow reactors are often utilized for large-scale production, allowing for precise control over reaction parameters and consistent product quality.
The molecular structure of N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride can be represented by its IUPAC name: N-methyl-N-(piperidin-2-ylmethyl)aniline; dihydrochloride.
Property | Value |
---|---|
CAS Number | 2613383-70-1 |
Molecular Formula | C13H22Cl2N2 |
Molecular Weight | 277.23 g/mol |
IUPAC Name | N-methyl-N-(piperidin-2-ylmethyl)aniline; dihydrochloride |
InChI | InChI=1S/C13H20N2.2ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14;;/h2-4,8-9,12,14H,5-7,10-11H2,1H3;2*1H |
InChI Key | HZHZWALFZRIMGV-UHFFFAOYSA-N |
Canonical SMILES | CN(CC1CCCCN1)C2=CC=CC=C2.Cl.Cl |
The structural representation indicates the presence of a piperidine ring attached to an aniline moiety through a methylene bridge, contributing to its unique properties and reactivity .
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed from these reactions. For example:
Substitution reactions often involve halogenating agents and nucleophiles.
The mechanism of action for N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets within biological systems. This compound may bind to various receptors or enzymes, modulating their activity and leading to desired biological effects.
The exact pathways through which this compound exerts its effects depend on the specific biological context and application being studied. Research has indicated potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in water |
The chemical properties include:
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride has several scientific applications:
This compound's unique structure and properties make it a valuable asset in both research and industrial contexts, highlighting its significance in advancing pharmaceutical development and organic synthesis methodologies.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5